molecular formula C10H9ClN2O B7875132 N-(2-chloroethyl)-3-cyanobenzamide

N-(2-chloroethyl)-3-cyanobenzamide

Cat. No.: B7875132
M. Wt: 208.64 g/mol
InChI Key: ZPNZABWFGFJHOS-UHFFFAOYSA-N
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Description

N-(2-chloroethyl)-3-cyanobenzamide is an organic compound that features a benzamide core substituted with a 2-chloroethyl group and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloroethyl)-3-cyanobenzamide typically involves the reaction of 3-cyanobenzoic acid with 2-chloroethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloroethyl)-3-cyanobenzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed

    Nucleophilic substitution: Substituted benzamides.

    Hydrolysis: 3-cyanobenzoic acid and 2-chloroethylamine.

    Oxidation and Reduction: 3-cyanobenzoic acid or 3-aminobenzoic acid derivatives.

Scientific Research Applications

N-(2-chloroethyl)-3-cyanobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to alkylate DNA and inhibit cell proliferation.

    Materials Science: It can be used as a building block for the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: It serves as a tool compound to study the effects of alkylating agents on biological systems.

Mechanism of Action

The mechanism of action of N-(2-chloroethyl)-3-cyanobenzamide involves the alkylation of nucleophilic sites in DNA, leading to the formation of DNA adducts. This process interferes with DNA replication and transcription, ultimately resulting in cell cycle arrest and apoptosis. The compound targets guanine bases in DNA, forming cross-links that prevent the separation of DNA strands.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloroethyl)-N-nitrosourea (Carmustine): Another alkylating agent used in cancer therapy.

    Lomustine: A nitrosourea compound with similar DNA-alkylating properties.

    Fotemustine: A nitrosourea derivative used in the treatment of brain tumors.

Uniqueness

N-(2-chloroethyl)-3-cyanobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Unlike nitrosoureas, it does not release nitric oxide, which can have additional biological effects.

Properties

IUPAC Name

N-(2-chloroethyl)-3-cyanobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-4-5-13-10(14)9-3-1-2-8(6-9)7-12/h1-3,6H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNZABWFGFJHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCCCl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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